2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide
CAS No.: 1189686-81-4
Cat. No.: VC6069718
Molecular Formula: C28H24ClFN4O2
Molecular Weight: 502.97
* For research use only. Not for human or veterinary use.
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide - 1189686-81-4](/images/structure/VC6069718.png)
Specification
CAS No. | 1189686-81-4 |
---|---|
Molecular Formula | C28H24ClFN4O2 |
Molecular Weight | 502.97 |
IUPAC Name | 2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-phenylpropyl)acetamide |
Standard InChI | InChI=1S/C28H24ClFN4O2/c29-23-11-5-4-10-20(23)16-33-18-32-26-22-15-21(30)12-13-24(22)34(27(26)28(33)36)17-25(35)31-14-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-13,15,18H,6,9,14,16-17H2,(H,31,35) |
Standard InChI Key | MACKUMOOYNXDFZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCCNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |
Introduction
Synthesis and Analytical Techniques
The synthesis of such compounds typically involves multi-step organic reactions, requiring careful control of reaction conditions like temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are crucial for monitoring the synthesis progress and confirming the structure of intermediates and final products.
Biological Activities and Potential Applications
Pyrimidoindole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties. While specific biological activities of 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide are not documented, related compounds have shown promising results in these areas. For instance, similar pyrimidoindoles have been studied for their antitumor effects, and modifications in the side chains can enhance their biological efficacy.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies should focus on its synthesis, characterization, and biological evaluation. The presence of a phenylpropyl group could influence its pharmacokinetic properties, such as solubility and bioavailability. Molecular docking studies could provide insights into its potential interactions with biological targets, guiding further modifications to enhance its therapeutic potential.
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